1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea

Description

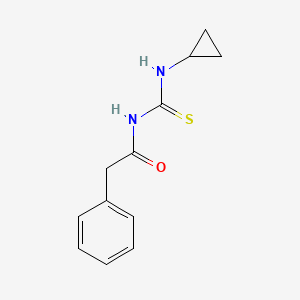

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative characterized by a cyclopropyl group attached to the nitrogen atom and a 2-phenylacetyl substituent at the adjacent thiourea moiety. Thiourea derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, attributed to their ability to form hydrogen bonds and engage in π-π interactions . Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which enable precise analysis of molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

N-(cyclopropylcarbamothioyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-11(8-9-4-2-1-3-5-9)14-12(16)13-10-6-7-10/h1-5,10H,6-8H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNDYCGUKYWDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea can be synthesized through a condensation reaction between cyclopropylamine and 2-phenylacetyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Amines or thiols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea serves as a versatile building block in organic synthesis. Its thiourea moiety allows for various transformations, including oxidation to sulfinyl or sulfonyl derivatives and reduction to amines or thiols. Additionally, it can undergo substitution reactions to yield halogenated or nitro-substituted derivatives, making it valuable in the synthesis of more complex molecules.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. The presence of the thiourea group facilitates the formation of stable complexes, which can be utilized in catalysis and material science applications.

Biological Applications

Antimicrobial Properties

Recent studies have indicated that thiourea derivatives, including this compound, exhibit significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration values suggest that these compounds could be effective against both planktonic and biofilm-associated bacteria .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. The mechanism of action involves interactions with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Preliminary studies indicate that certain thiourea derivatives demonstrate cytotoxic effects against tumor cell lines.

Medical Applications

Therapeutic Agent Development

Research is ongoing to explore the therapeutic potential of this compound for various diseases. The compound's ability to interact with biological macromolecules suggests it may modulate pathways involved in disease progression. This makes it a candidate for further investigation as a novel therapeutic agent.

Inflammation Modulation

Some studies have indicated that thiourea derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Industrial Applications

Development of New Materials

In industry, this compound is being explored for its role in developing new materials with unique properties. Its application in polymer chemistry can lead to the creation of advanced materials with improved mechanical and thermal properties. Additionally, its use in catalysis could enhance reaction efficiencies in various chemical processes.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropyl and phenylacetyl groups can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects: Cyclopropyl vs. Cyclobutyl and Cyclohexyl Groups

- Cyclobutyl Analog : describes 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea. The cyclobutyl group, larger and less strained than cyclopropyl, may reduce steric hindrance but increase lipophilicity. This could alter bioavailability or target affinity compared to the cyclopropyl derivative .

- Cyclohexyl Derivatives: lists 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea. The bulky cyclohexyl ring introduces significant steric bulk and conformational flexibility, which may hinder planarization of the thiourea group, reducing intermolecular interactions critical for bioactivity .

Table 1: Substituent Comparison

Electronic and Conformational Effects: Phenylacetyl vs. Perfluorophenyl Groups

Conformational Stability: S-Shape vs. Nonplanar Structures

highlights that acyl thioureas, including 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, adopt a planar S-shape conformation with antiparallel C=O and C=S bonds. This conformation optimizes hydrogen bonding and dipole interactions. Computational studies suggest the target compound likely adopts a similar S-shape, whereas bulkier substituents (e.g., cyclohexyl in ) may disrupt planarity, diminishing intermolecular interactions .

Table 2: Conformational and Electronic Properties

Biological Activity

1-(Cyclopropyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique cyclopropyl and phenylacetyl substituents, exhibits a range of biological effects that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1022808-93-0

Structural Formula

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays have shown that certain thiourea derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects are often measured using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| HeLa | TBD | |

| Other Thiourea Derivative A | MCF-7 | 18-26 |

| Other Thiourea Derivative B | HeLa | 38-46 |

Note: TBD = To Be Determined; values from related studies on thioureas .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, potentially affecting pathways involved in cell proliferation and apoptosis. This interaction may lead to altered signaling cascades that promote cell death in malignant cells while exhibiting less toxicity towards normal cells.

Case Study: Antimicrobial Screening

In a recent study focusing on the synthesis and evaluation of thiourea derivatives, several compounds were tested for their antimicrobial efficacy. The results indicated that modifications to the thiourea structure significantly influenced activity levels against various pathogens. Although specific data for this compound was not detailed, the trends observed suggest promising avenues for further investigation into its antimicrobial properties .

Case Study: Anticancer Evaluation

Another study explored the anticancer potential of structurally similar thioureas. The findings revealed that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis induction being a common theme. Future studies are warranted to evaluate the specific effects of this compound in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.